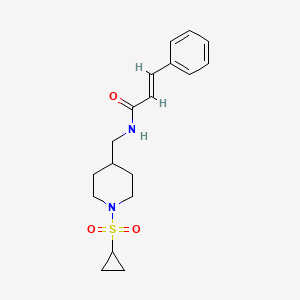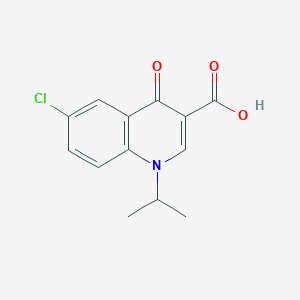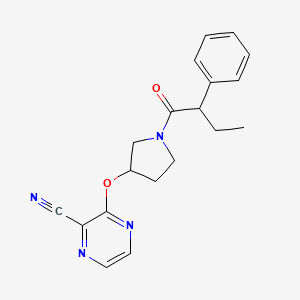![molecular formula C25H24F2N4O3S B2557692 N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide CAS No. 850585-93-2](/img/structure/B2557692.png)
N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of complex heterocyclic compounds represents a significant area of application for compounds related to N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide. These compounds have been extensively studied for their potential in creating new pharmacological agents. For instance, facile synthesis techniques have been developed for polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, showcasing the versatility of such compounds in generating diverse molecular structures with potential antimicrobial activity (Hafez, Alshammari, & El-Gazzar, 2015).
Cyclization Techniques
Cyclization reactions play a critical role in the synthesis of cyclic and polycyclic structures from linear or non-cyclic precursors. Pummerer-type cyclization, for instance, has been applied to achieve the synthesis of tetrahydroisoquinoline and benzazepine derivatives, demonstrating the importance of specific reagents like boron trifluoride diethyl etherate in enhancing cyclization yields and the formation of desired cyclic structures (Saitoh et al., 2001).
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds derived from N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide and similar structures have been a focal point of research. Synthesized compounds have been evaluated against a variety of bacterial and fungal strains, identifying several derivatives with potent antibacterial and antifungal activities. These findings underscore the potential of such compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Elkholy & Morsy, 2006).
Antioxidant Activity
The exploration of antioxidant properties in compounds related to N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide contributes to understanding their potential in mitigating oxidative stress. Such compounds have been assessed for their ability to trap free radicals and inhibit oxidative processes, revealing promising antioxidant activities that may be leveraged in developing therapeutics aimed at oxidative stress-related diseases (Firpo et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N4O3S/c1-16(21(32)30-25(15-28)13-5-2-6-14-25)35-24-29-20-8-4-3-7-19(20)22(33)31(24)17-9-11-18(12-10-17)34-23(26)27/h3-4,7-12,16,23H,2,5-6,13-14H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUNGPKCDRRBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

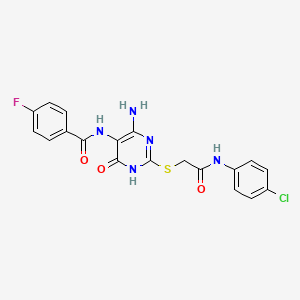
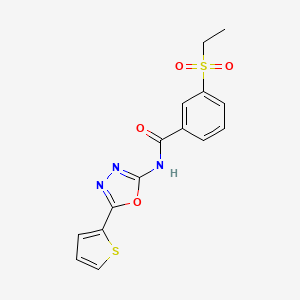
![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)

![6-Methyl-2,6-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2557617.png)
